molecular formula C14H14ClNO2 B1394122 ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 22186-93-2

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1394122
CAS No.: 22186-93-2
M. Wt: 263.72 g/mol
InChI Key: WJWXCBYJZNQSNG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 3-position, a methyl group at the 2-position, and a 4-chlorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrrole derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for a wide range of applications in both medicinal and materials chemistry.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14ClNO2C_{14}H_{14}ClNO_2 and a molecular weight of 263.72 g/mol. The compound features a pyrrole ring substituted with an ethyl ester group at the 3-position, a methyl group at the 2-position, and a 4-chlorophenyl group at the 4-position. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as an enzyme inhibitor or modulator, affecting biochemical pathways that are crucial for cellular functions. The presence of the chlorophenyl group enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.00390.0039 to 0.0250.025 mg/mL against these pathogens .

Anticancer Potential

The compound has been identified as a potential lead in anticancer drug development. Its structural similarity to known anticancer agents suggests that it may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives, including this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, demonstrating that those with halogen substituents, such as chlorine, exhibited enhanced antimicrobial effects. This compound was among the compounds tested, showing promising results against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro assays have revealed that certain pyrrole derivatives can inhibit cancer cell proliferation. This compound was noted for its ability to induce cytotoxicity in human cancer cell lines, suggesting further investigation into its mechanism could yield valuable insights for therapeutic applications.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL
AnticancerHuman cancer cell linesIC50 values vary (specifics needed)

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9(2)16-8-12(13)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWXCBYJZNQSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676305
Record name Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22186-93-2
Record name Ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

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